molecular formula C9H12N2O3 B12433065 2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B12433065
M. Wt: 196.20 g/mol
InChI Key: MCXKGQWZBJKAHB-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is an organic compound with a unique structure that includes a pyrimidine ring substituted with a 2-methylpropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aldehyde and an amine, the reaction proceeds through intermediate steps involving condensation and cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its mode of action at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropylboronic acid
  • 2-Methylpropan-1-ol
  • 2-Methylpropyl ester derivatives

Uniqueness

Compared to similar compounds, 2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid stands out due to its unique pyrimidine ring structure and the presence of both a keto group and a carboxylic acid group

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(2-methylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-5(2)3-7-10-6(9(13)14)4-8(12)11-7/h4-5H,3H2,1-2H3,(H,13,14)(H,10,11,12)

InChI Key

MCXKGQWZBJKAHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC(=O)N1)C(=O)O

Origin of Product

United States

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